molecular formula C14H13B B1320951 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl CAS No. 76350-82-8

3-(Bromomethyl)-3'-methyl-1,1'-biphenyl

Cat. No. B1320951
CAS RN: 76350-82-8
M. Wt: 261.16 g/mol
InChI Key: MBTFNFODAQPJNE-UHFFFAOYSA-N
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Description

The compound "3-(Bromomethyl)-3'-methyl-1,1'-biphenyl" is a brominated biphenyl derivative. Biphenyl compounds are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties. The presence of a bromomethyl group can make such compounds suitable for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of brominated biphenyl derivatives can be achieved through different synthetic routes. For instance, the synthesis of photochromic brominated biindenylidenediones was reported, where bromine atoms were introduced into the methyl group on the benzene rings, affecting the properties of the compounds significantly . Another study described the total synthesis of a naturally occurring brominated compound, starting from a bromo-dimethoxyphenyl methanol, indicating the versatility of brominated intermediates in synthetic chemistry . Additionally, the synthesis of tetra-substituted biphenyl derivatives was achieved through homocoupling and heterocoupling reactions involving brominated intermediates, showcasing the utility of bromine in facilitating cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of brominated biphenyls can vary significantly depending on the substitution pattern. For example, the crystal structure of a dibromomethyl biindenylidenedione showed a defective tightness compared to its precursor, indicating that bromination can influence the molecular arrangement . In another study, the molecular structure of 2,6-di(bromomethyl)biphenyl was determined, revealing a near-perpendicular arrangement of the phenyl rings and an anti-conformation of the bromomethyl groups .

Chemical Reactions Analysis

Brominated biphenyls can undergo various chemical reactions due to the presence of the reactive bromomethyl group. For instance, the reaction of a dinitrodibenzobromolium compound with dimethyl sulfoxide resulted in a biphenolate inner salt, which could undergo further thermal decomposition or react with hydrochloric acid to yield different products . The regioselective bromocyclization of alkynylbenzoic acids to form bromomethylene isobenzofuran-ones demonstrates the potential of brominated biphenyls to participate in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated biphenyls are influenced by their molecular structure. The photochromic and photomagnetic properties of brominated biindenylidenediones were investigated, showing that bromination can considerably affect these properties . The crystal structure analysis of brominated biphenyls provides insights into their conformational preferences, as seen in the study of 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, where the chair conformation and axial orientation of the phenyl group were observed .

Scientific Research Applications

Conformational Studies

  • Conformational Shifts in Multiarmed Units : Research indicates that certain conformations of compounds like 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl may be favored due to steric interactions between different moieties. This conformational versatility is significant in understanding the chemical behavior of such compounds (Zuaretz et al., 1991).

Synthesis Improvements

  • Facile Synthesis Techniques : Innovations in synthesis processes have been developed, avoiding the use of high-toxicity reagents, thereby presenting more environmentally friendly methods. Such advancements are crucial in the field of chemical manufacturing and sustainability (Zhang et al., 2019).

Structural Analysis

  • Molecular Structure Investigations : Studies have been conducted to determine the molecular structure of related biphenyl compounds, providing insights into their chemical properties and potential applications in various fields (Obrey et al., 2002).

Pharmaceutical Applications

  • Drug Synthesis : Compounds like 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl have been used in the synthesis of novel drugs, particularly in the Sartan family. This highlights its role in pharmaceutical research and development (Wang et al., 2008).

Chemical Properties

  • Optical Properties : Research on the modification of optical properties in certain polymers has shown that biphenyl derivatives can significantly influence these properties. This finding is crucial for the development of materials with specific optical characteristics (Li et al., 2002).

Environmental Implications

  • Eco-Friendly Synthesis : Developments in the synthesis of biphenyl derivatives have emphasized the reduction of environmental impact, showcasing the industry's move towards more sustainable practices (Zhang et al., 2019).

Magnetic Properties

  • Trinuclear Copper Complexes : Studies on new trinuclear copper complexes using biphenyl-based ligands have contributed to our understanding of magnetic properties and potential applications in material sciences (Filkale et al., 2020)

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. However, the specific safety and hazard information for “3-(Bromomethyl)-3’-methyl-1,1’-biphenyl” is not provided in the available resources1112.


Future Directions

The future directions for a chemical compound often involve further research and development, potential applications, and improvements in synthesis methods. However, the specific future directions for “3-(Bromomethyl)-3’-methyl-1,1’-biphenyl” are not provided in the available resources.


Please note that the information provided is based on the available resources and may not be fully accurate or complete for “3-(Bromomethyl)-3’-methyl-1,1’-biphenyl”. Further research may be needed to obtain more detailed and specific information about this compound.


properties

IUPAC Name

1-(bromomethyl)-3-(3-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTFNFODAQPJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604411
Record name 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-3'-methyl-1,1'-biphenyl

CAS RN

76350-82-8
Record name 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromomethyl-3'-methyl[1,1'-biphenyl] was prepared by treating 3,3'-dimethyl[1,1'-biphenyl] (20.0 g, 0.11 mole) with N-bromosuccinimide (18.9 g, 0.11 mole) in the presence of 0.1 g of benzoyl peroxide in 130 ml of carbon tetrachloride. Irradiation of the reaction mixture with white light afforded 3-bromomethyl-3'-methyl-[1,1'-biphenyl] (4.5 g). The nmr and the ir spectra were consistent with the proposed structure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XW Jiang, BE Jiang, H Liu, ZT Liu, LL Hu, M Liu… - European Journal of …, 2018 - Elsevier
GPR40, also known as free fatty acid receptor 1 (FFAR1), is a member of G protein-coupled receptors (GPCR) family and has emerged as an attractive target for the treatment of type 2 …
Number of citations: 10 www.sciencedirect.com

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